Ac-Leu-Val-Phe-aldehyde
Overview
Description
Ac-Leu-Val-Phe-aldehyde is a tripeptide aldehyde compound composed of acetylated leucine, valine, and phenylalanine residues. This compound is known for its role as an inhibitor of various proteases, including HIV protease, cathepsin D, and pepsin. Its molecular formula is C22H33N3O4, and it has a molecular weight of 403.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Leu-Val-Phe-aldehyde typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. After the assembly of the peptide chain, the aldehyde group is introduced at the C-terminal phenylalanine residue. This is achieved through selective deprotection and oxidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity peptide aldehydes .
Chemical Reactions Analysis
Types of Reactions
Ac-Leu-Val-Phe-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and hydrazines can react with the aldehyde group under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products are Schiff bases or hydrazones, depending on the nucleophile used.
Scientific Research Applications
Ac-Leu-Val-Phe-aldehyde has several scientific research applications:
Chemistry: Used as a model compound for studying peptide aldehyde reactions and mechanisms.
Biology: Serves as an inhibitor in studies of protease activity and protein degradation pathways.
Medicine: Investigated for its potential therapeutic applications in inhibiting HIV protease and other proteases involved in disease processes.
Industry: Utilized in the development of protease inhibitors for pharmaceutical applications
Mechanism of Action
Ac-Leu-Val-Phe-aldehyde exerts its effects by binding to the active site of target proteases, thereby inhibiting their enzymatic activity. The aldehyde group forms a reversible covalent bond with the catalytic serine or cysteine residue in the protease active site. This interaction prevents the protease from cleaving its substrate, effectively inhibiting its function .
Comparison with Similar Compounds
Similar Compounds
Ac-Leu-Val-Phe-methyl ester: Similar structure but with a methyl ester group instead of an aldehyde group.
Ac-Leu-Val-Phe-amide: Similar structure but with an amide group instead of an aldehyde group.
Ac-Leu-Val-Phe-hydrazide: Similar structure but with a hydrazide group instead of an aldehyde group.
Uniqueness
Ac-Leu-Val-Phe-aldehyde is unique due to its aldehyde group, which allows it to form reversible covalent bonds with protease active sites. This property makes it a potent and selective inhibitor of various proteases, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-acetamido-4-methyl-N-[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c1-14(2)11-19(23-16(5)27)21(28)25-20(15(3)4)22(29)24-18(13-26)12-17-9-7-6-8-10-17/h6-10,13-15,18-20H,11-12H2,1-5H3,(H,23,27)(H,24,29)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIJCYLMKAQLHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404937 | |
Record name | N-Acetyl-Leu-Val-Phe-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160369-84-6 | |
Record name | N-Acetyl-Leu-Val-Phe-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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